molecular formula C7H5BrFNO3 B1374663 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene CAS No. 935288-20-3

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Cat. No. B1374663
M. Wt: 250.02 g/mol
InChI Key: GTIYDLQTZFEZEA-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a nitrobenzene derivative consisting of a substituted benzene ring with bromine, fluorine, methoxy, and nitro functional groups . It has a molecular weight of 250.02 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is characterized by a benzene ring substituted with bromine, fluorine, methoxy, and nitro functional groups . The InChI code for this compound is 1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a solid at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Synthesis in Radiopharmaceuticals

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene has been used in the synthesis of radiopharmaceutical compounds. For instance, it was involved in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in medical imaging, particularly in positron emission tomography (PET) scans. This synthesis demonstrated the compound's potential in creating radiotracers for neurological studies and imaging (Klok et al., 2006).

Electronic Properties in Polymer Solar Cells

In another application, the electronic structure of surfaces grafted with benzene derivatives, including 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, was studied. These studies are crucial for the development of polymer solar cells, as they provide insights into how different molecular structures can influence the efficiency of electron transfer in these devices. The research helps in enhancing the power conversion efficiency of polymer solar cells (Hunger et al., 2006).

Reactivity in Organic Chemistry

The reactivity of compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene with nucleophiles has been a topic of interest in organic chemistry. Studies have focused on understanding the mechanisms and kinetics of reactions involving such compounds, which is crucial for designing and synthesizing new organic molecules. These insights are invaluable for the development of new pharmaceuticals, agrochemicals, and other organic compounds (Monte et al., 1971).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Prolonged or repeated exposure may cause damage to organs . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYDLQTZFEZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Zhao, L Bai, L Liu, D McEachern… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds to obtain potent and orally bioavailable BET inhibitors. By incorporation of an indole or a quinoline …
Number of citations: 38 pubs.acs.org
X Zhang, Y Wang, J Ji, D Si, X Bao, Z Yu… - Journal of Medicinal …, 2022 - ACS Publications
… Substitution of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene S3 with nitrogen-containing heterocycle provided the product M11. In the presence of bis(pinacolato)diborone and Pd(dppf)…
Number of citations: 12 pubs.acs.org
HJ Breslin, BM Lane, GR Ott, AK Ghose… - Journal of Medicinal …, 2012 - ACS Publications
A novel set of 2,4,8,22-tetraazatetracyclo[14.3.1.1 .1 9,13 ]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles were prepared as potential anaplastic lymphoma kinase (ALK…
Number of citations: 44 pubs.acs.org

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